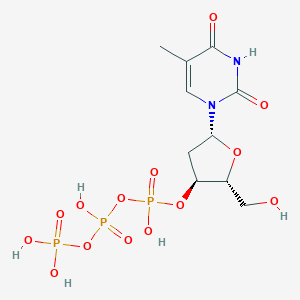
Desoxythymidintriphosphat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desoxythymidintriphosphat (dTTP) is a nucleotide that plays a vital role in DNA synthesis. It is a building block of DNA, along with deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxyguanosine triphosphate (dGTP). dTTP is synthesized in cells through a complex process involving several enzymes, and it is essential for the proper functioning of DNA replication and repair.
Mécanisme D'action
DTTP is incorporated into DNA by DNA polymerases during DNA replication. It pairs with deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxyguanosine triphosphate (dGTP) to form the complementary base pairs that make up the DNA double helix.
Effets Biochimiques Et Physiologiques
DTTP is essential for proper DNA replication and repair. Its absence or deficiency can lead to DNA damage and mutations, which can cause cancer and other diseases. Desoxythymidintriphosphat is also involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Desoxythymidintriphosphat in lab experiments is its availability and affordability. It is also stable and easy to handle. However, one limitation is that it can be easily degraded by nucleases, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on Desoxythymidintriphosphat. One area of interest is the development of new drugs targeting DNA synthesis and repair pathways. Another area of research is the role of Desoxythymidintriphosphat in epigenetic regulation and chromatin remodeling. Additionally, there is ongoing research on the use of Desoxythymidintriphosphat analogs in DNA sequencing and other molecular biology techniques.
Méthodes De Synthèse
The synthesis of Desoxythymidintriphosphat involves several enzymatic reactions, starting with the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. The dTMP is then phosphorylated by the enzyme thymidine kinase to form deoxythymidine diphosphate (dTDP), which is further phosphorylated to form Desoxythymidintriphosphat by the enzyme nucleoside diphosphate kinase.
Applications De Recherche Scientifique
DTTP is widely used in scientific research as a tool for studying DNA replication and repair. It is also used in the development of new drugs targeting DNA synthesis and repair pathways. Desoxythymidintriphosphat is commonly used in DNA sequencing, PCR, and other molecular biology techniques.
Propriétés
Numéro CAS |
1057-33-6 |
|---|---|
Nom du produit |
Desoxythymidintriphosphat |
Formule moléculaire |
C10H17N2O14P3 |
Poids moléculaire |
482.17 g/mol |
Nom IUPAC |
[hydroxy-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)23-8)24-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
Clé InChI |
HBKGWQBKINKICK-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















